molecular formula C21H23N5O B2651930 1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine CAS No. 1251558-08-3

1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine

Cat. No.: B2651930
CAS No.: 1251558-08-3
M. Wt: 361.449
InChI Key: YWXCXKKKYWGYMI-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group and a pyrazolyl-pyridine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolyl-pyridine intermediate: This could involve the reaction of a pyrazole derivative with a pyridine carboxylic acid under dehydrating conditions.

    Attachment of the piperazine ring: The intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]morpholine: Similar structure but with a morpholine ring.

Uniqueness

The unique combination of the dimethylphenyl group, pyrazolyl-pyridine carbonyl group, and piperazine ring in 1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-16-4-6-19(17(2)14-16)24-10-12-25(13-11-24)21(27)18-5-7-20(22-15-18)26-9-3-8-23-26/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXCXKKKYWGYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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